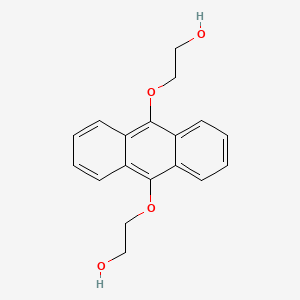
2,2'-(Anthracene-9,10-diylbis(oxy))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Anthracene-9,10-diylbis(oxy))diethanol is an organic compound that features an anthracene core with two ethylene glycol units attached via ether linkages. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-9,10-diylbis(oxy))diethanol typically involves the reaction of anthracene-9,10-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of anthracene-9,10-diol attack the ethylene oxide, forming the desired ether linkages.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various ether or ester derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-(Anthracene-9,10-diylbis(oxy))diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. The anthracene core can absorb light and undergo electronic transitions, making it useful in fluorescence-based applications. The ether linkages provide flexibility and solubility, enhancing its utility in various environments.
Molecular Targets and Pathways:
Photophysical Pathways: Involves absorption of photons and subsequent emission of light, which can be harnessed in imaging and sensing applications.
Biological Interactions: The compound can interact with biological membranes and proteins, making it useful in bioimaging and diagnostic applications.
Comparison with Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a fluorescent probe.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Used in the study of charge transport and light-harvesting applications.
Uniqueness: 2,2’-(Anthracene-9,10-diylbis(oxy))diethanol is unique due to its combination of an anthracene core with flexible ethylene glycol units, providing both rigidity and flexibility. This makes it particularly useful in applications requiring both structural stability and solubility.
Properties
CAS No. |
874674-31-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethoxy)anthracen-9-yl]oxyethanol |
InChI |
InChI=1S/C18H18O4/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8,19-20H,9-12H2 |
InChI Key |
PRDISNSOFCDGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


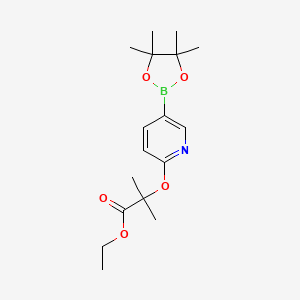
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
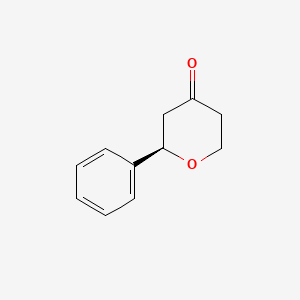
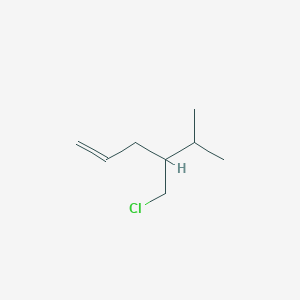
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
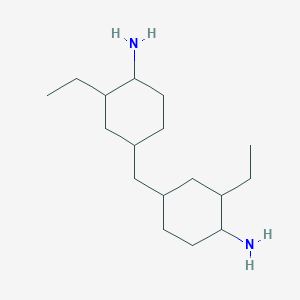
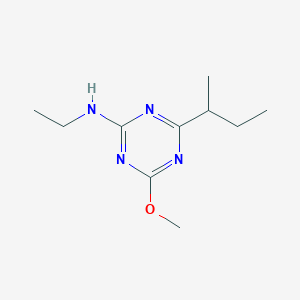
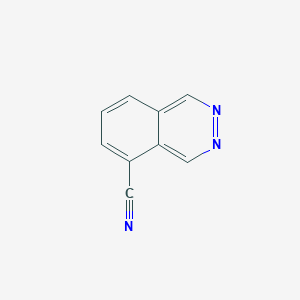
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)


